methyl 2-(4-{7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}piperazin-1-yl)acetate
Description
Methyl 2-(4-{7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}piperazin-1-yl)acetate is a purine-derived compound featuring a piperazine-acetate backbone and a 2-chlorobenzyl substituent. Its core purine scaffold is substituted with a methyl group at position 3 and a piperazine-linked ester moiety at position 8, which may influence solubility, binding affinity, and metabolic stability.
Properties
IUPAC Name |
methyl 2-[4-[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN6O4/c1-24-17-16(18(29)23-20(24)30)27(11-13-5-3-4-6-14(13)21)19(22-17)26-9-7-25(8-10-26)12-15(28)31-2/h3-6H,7-12H2,1-2H3,(H,23,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZQQSFRPXVKLRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC(=O)OC)CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 2-(4-{7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}piperazin-1-yl)acetate involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Purine Core: The purine core is synthesized through a series of condensation reactions involving appropriate precursors such as guanine or xanthine derivatives.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where the purine core is reacted with piperazine derivatives under controlled conditions.
Attachment of the Chlorophenyl Group: The chlorophenyl group is attached through a Friedel-Crafts alkylation reaction, using chlorobenzyl chloride as the alkylating agent.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
Methyl 2-(4-{7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}piperazin-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.
Scientific Research Applications
Methyl 2-(4-{7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}piperazin-1-yl)acetate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 2-(4-{7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}piperazin-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.
Interacting with Receptors: The compound may act as an agonist or antagonist at specific receptors, modulating cellular signaling pathways.
Disrupting Cellular Processes: It can interfere with essential cellular processes such as DNA replication, protein synthesis, and cell division, leading to cell death or growth inhibition.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares methyl 2-(4-{7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}piperazin-1-yl)acetate with structurally related derivatives, focusing on substituent effects, physicochemical properties, and synthetic approaches.
Structural Analogues and Substituent Variations
*Estimated based on structural similarity to and .
†Calculated using molecular formula and atomic weights.
Research Findings and Data Gaps
- highlights the role of ester groups in modulating molecular weight and solubility but lacks data on biological activity.
- Critical Gaps: No direct data on the target compound’s ADME (absorption, distribution, metabolism, excretion) properties or target specificity are available in the provided evidence.
Biological Activity
Methyl 2-(4-{7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}piperazin-1-yl)acetate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the available literature on its biological activity, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic uses.
Chemical Structure and Properties
The compound has the molecular formula and features a complex structure that includes a piperazine ring and a purine derivative. The presence of a chlorophenyl group suggests potential interactions with biological targets related to cancer.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance, a related derivative demonstrated an IC50 value of approximately against non-small cell lung cancer (NSCLC) cell lines H460 and A549 .
- Induction of Apoptosis : The compound appears to induce apoptosis in cancer cells by modulating key apoptotic proteins. Specifically, it increases the Bax/Bcl-2 ratio while downregulating phosphorylated Akt levels, suggesting a mechanism that promotes cell death in cancerous cells while sparing normal cells .
- Antitumor Activity : Various studies have highlighted the antitumor properties of related compounds in this class. For example, derivatives have shown significant antiproliferative activity against multiple human cancer cell lines including MCF-7 (breast cancer) and A2780 (ovarian cancer) .
Table 1: Antiproliferative Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| H460 | 5.93 ± 0.97 | Induces apoptosis via Bax/Bcl-2 modulation |
| A549 | 6.76 ± 0.25 | Inhibits phosphorylated Akt |
| MCF-7 | 8.93 | Promotes apoptosis |
| A2780 | TBD | TBD |
Case Studies
Several studies have explored the biological activity of this compound and its derivatives:
- Study on NSCLC : A study demonstrated that compound d17 (a derivative) significantly inhibited cell proliferation in NSCLC cell lines while showing minimal toxicity to normal liver cells at therapeutic concentrations .
- Mechanistic Insights : Another investigation revealed that treatment with this compound led to increased apoptosis markers in treated cells compared to controls, reinforcing the hypothesis that it acts through apoptotic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
